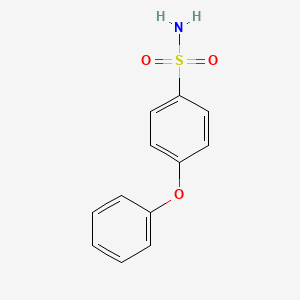

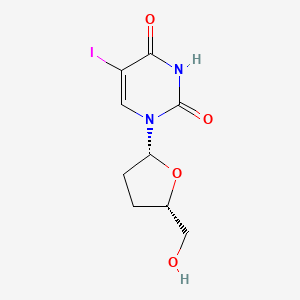

2-羟基-5-壬基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

2-Hydroxy-5-nonylbenzaldehyde oxime has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Its chelating properties make it useful in studies involving metal ion transport and detoxification.

Industry: It is used in the extraction and separation of metals in hydrometallurgical processes.

作用机制

Target of Action

The primary target of 2-Hydroxy-5-nonylbenzaldehyde oxime is copper ions . The compound is known to interact with copper, forming a complex that can be extracted from the solution .

Mode of Action

2-Hydroxy-5-nonylbenzaldehyde oxime interacts with copper ions at the interface of the aqueous and organic phases . The reaction proceeds mainly at the interface, and the extraction rate depends upon the Hydrophilic-Lipophilic Balance (HLB) value of the hydroxyoximes .

Biochemical Pathways

It is known that the compound plays a role in the extraction of copper, a critical element in many biochemical processes, including electron transport and oxidative phosphorylation .

Pharmacokinetics

Its physicochemical properties, such as its boiling point of 3958±350 °C and density of 1.01 , suggest that it may have low bioavailability due to its likely poor solubility in water.

Result of Action

The molecular and cellular effects of 2-Hydroxy-5-nonylbenzaldehyde oxime’s action primarily involve the extraction of copper ions from solutions . This can impact the availability of copper for biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-5-nonylbenzaldehyde oxime. For instance, the pH of the solution can affect the compound’s ability to extract copper . Additionally, the compound’s degradation characteristics in water have been studied, and various factors, including the presence of ozone, can influence its stability .

生化分析

Biochemical Properties

2-Hydroxy-5-nonylbenzaldehyde oxime is known to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known to be harmful if swallowed and can cause skin and eye irritation . It is also very toxic to aquatic life .

Molecular Mechanism

It is known to have a boiling point of 395.8±35.0 °C .

Temporal Effects in Laboratory Settings

It has been shown that 2-Hydroxy-5-nonylbenzaldehyde oxime can be used as a copper complex catalyst in the synthesis of polymeric matrixes with kinetic data .

Dosage Effects in Animal Models

It is known to be harmful if swallowed .

Metabolic Pathways

It is known to belong to the chemical species of acidic hydroxyl group .

Transport and Distribution

It is known to be a chromatographic method for determining transport rates .

准备方法

The synthesis of 2-Hydroxy-5-nonylbenzaldehyde oxime typically involves the reaction of 2-Hydroxy-5-nonylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature . The product is then purified through recrystallization or chromatographic techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

化学反应分析

2-Hydroxy-5-nonylbenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

2-Hydroxy-5-nonylbenzaldehyde oxime can be compared with other similar compounds such as:

- 2-Hydroxy-5-nonylacetophenone oxime

- 2-Hydroxy-5-nonylbenzophenone oxime

- 2-Hydroxy-5-methylbenzaldehyde oxime

These compounds share similar chelating properties but differ in their specific structures and reactivity. For example, 2-Hydroxy-5-nonylbenzaldehyde oxime has a higher extraction rate for certain metals compared to its methyl-substituted counterparts .

属性

CAS 编号 |

50849-47-3 |

|---|---|

分子式 |

C16H25NO2 |

分子量 |

263.37 g/mol |

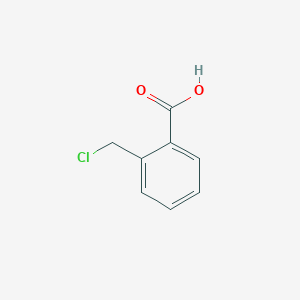

IUPAC 名称 |

2-[(Z)-hydroxyiminomethyl]-4-nonylphenol |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3/b17-13- |

InChI 键 |

MJUVQSGLWOGIOB-LGMDPLHJSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

手性 SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)/C=N\O |

规范 SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Key on ui other cas no. |

174333-80-3 50849-47-3 |

物理描述 |

Liquid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-hydroxy-5-nonylbenzaldehyde oxime discussed in the research papers?

A: The research primarily focuses on the application of 2-hydroxy-5-nonylbenzaldehyde oxime as an extractant for copper ions from acidic sulfate solutions. [, , ]. This compound exhibits strong chelating properties towards copper, making it suitable for hydrometallurgical processes.

Q2: How does 2-hydroxy-5-nonylbenzaldehyde oxime interact with copper ions during the extraction process?

A: 2-Hydroxy-5-nonylbenzaldehyde oxime acts as an ionophore, selectively binding to copper ions in solution. This interaction likely involves the formation of a stable complex between the oxime group and the copper ion []. This complex is then transferred from the aqueous phase to the organic phase, effectively extracting copper from the solution.

Q3: Has any research explored improving the extraction capabilities of 2-hydroxy-5-nonylbenzaldehyde oxime?

A: Yes, one study investigated using a dual-host system for nickel sulfate extraction []. The researchers combined 2-hydroxy-5-nonylbenzaldehyde oxime (P50) with synthesized sulphate extractants containing amide groups. They found that this combination resulted in enhanced extraction of nickel(II) sulfate compared to using P50 alone.

Q4: Are there any studies on applying 2-hydroxy-5-nonylbenzaldehyde oxime in alternative extraction techniques?

A: One study explored the use of 2-hydroxy-5-nonylbenzaldehyde oxime within a pseudo-emulsion membrane with strip dispersion (PEMSD) technology for removing copper from acidic wastewater []. This technique utilizes a membrane to facilitate the extraction and stripping processes, potentially offering advantages in terms of efficiency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)